molecular formula C13H15N3O3 B2560106 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide CAS No. 2216750-84-2

2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide

Cat. No. B2560106
CAS RN: 2216750-84-2
M. Wt: 261.281
InChI Key: TYKIXFBEVPTUMM-UHFFFAOYSA-N
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Description

2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide, also known as 2-AMMA, is an organic compound belonging to the quinoline family. It is a white crystalline solid that is soluble in water and ethanol. 2-AMMA is used in the synthesis of various organic compounds, as well as in scientific research applications. It has been found to have a range of biochemical and physiological effects, and is used in laboratory experiments due to its advantages and limitations.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: The compound is synthesized using methods like azide coupling of amino acid esters, showcasing efficient preparation techniques. For instance, N-substituted esters reacted with hydrazine hydrate to yield hydrazides and hydrazones (Ali, Fathalla, & Rayes, 2008).

Applications in Cancer Research

  • Anticancer Properties: This compound has shown promising results in cancer research, particularly in synthesizing new derivatives with potential anticancer agents. For instance, α-aminophosphonate derivatives containing a 2-oxoquinoline structure exhibited significant antitumor activities against various cancer cell lines (Fang et al., 2016).
  • Radiosynthesis for Imaging: The compound's derivative, AZD8931, has been synthesized for potential PET imaging applications, particularly in imaging EGFR, HER2, and HER3 signaling in cancer research (Wang, Gao, & Zheng, 2014).

Molecular Structure and Analysis

  • Structural Analysis: Studies involving the synthesis and characterization of related compounds have provided insights into molecular structures, aiding in understanding the chemical properties and potential applications of these compounds (Halim & Ibrahim, 2017).

Pharmacological Activities

  • Antibacterial and Antifungal Activities: Some derivatives have shown significant antimicrobial properties, indicating potential in developing new antibacterial and antifungal agents (Desai et al., 2021).
  • Antihypoxic Activities: Research has also explored the antihypoxic actions of related compounds, contributing to the understanding of potential medical applications in treating conditions related to oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).

Potential in Developing New Therapeutics

  • Drug Development: The compound and its derivatives have been used in synthesizing new therapeutic agents, demonstrating a wide range of pharmacological activities that could be beneficial in drug development (Zubkov et al., 2010).

properties

IUPAC Name

2-(6-amino-1-methyl-2-oxoquinolin-3-yl)oxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-15-12(17)7-19-11-6-8-5-9(14)3-4-10(8)16(2)13(11)18/h3-6H,7,14H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKIXFBEVPTUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC2=C(C=CC(=C2)N)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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